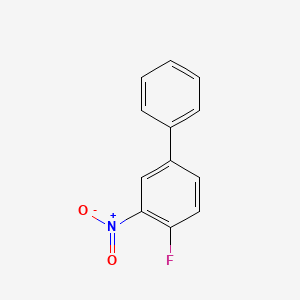

4-Fluoro-3-nitrobiphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8FNO2 |

|---|---|

Molecular Weight |

217.20 g/mol |

IUPAC Name |

1-fluoro-2-nitro-4-phenylbenzene |

InChI |

InChI=1S/C12H8FNO2/c13-11-7-6-10(8-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H |

InChI Key |

FCHZACFMGHJGEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Studies of 4 Fluoro 3 Nitrobiphenyl

Chemical Transformations of the Nitro Group

The nitro group is a key functional handle, offering pathways to various derivatives through reduction or decomposition.

The reduction of the nitro group to an amine is a fundamental transformation, yielding 4-fluoro-3-aminobiphenyl derivatives. This is most commonly achieved through catalytic hydrogenation. The reaction typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. ajol.info This method is highly efficient and selective, often resulting in near-quantitative yields of the corresponding aniline (B41778).

The general advantages of catalytic hydrogenation include clean reactions with minimal side products, as the main byproduct is water. ajol.info Various solvents can be used, including ethanol (B145695), methanol, or tetrahydrofuran (B95107). ajol.infomdpi.com The reaction conditions are generally mild, proceeding at room temperature and atmospheric or slightly elevated pressures of hydrogen gas. mdpi.com

Table 1: Examples of Catalytic Reduction of Nitro-Aryl Compounds

| Starting Material | Catalyst | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2',4'-dichloro-4-fluoro-3-nitrobiphenyl | 10% Pd/C | H₂ | Ethanol | 2',4'-dichloro-4-fluorobiphenyl-3-amine | >90% | |

| 4-chloro-3-nitrobiphenyl | Pd catalyst | H₂ | - | 4-chloro-3-aminobiphenyl | - | evitachem.com |

| p-fluoronitrobenzene derivative | Pd/C | H₂ | Methanol | 4-(3-aminophenoxy)-phenol | - | mdpi.com |

This table presents data for analogous compounds to illustrate the general conditions and effectiveness of the catalytic reduction of the nitro group.

While generally stable under standard laboratory conditions, 4-fluoro-3-nitrobiphenyl can undergo decomposition when exposed to significant energy sources like heat or light. evitachem.com The thermal decomposition of nitrobiphenyl compounds at high temperatures can lead to the fragmentation of the molecule, producing hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). fishersci.com However, related fluorinated polyimides have shown high thermal stability, with decomposition temperatures often exceeding 400-500°C, suggesting the biphenyl (B1667301) core itself is robust. researchgate.net

Photochemical decomposition is also a consideration. Nitroaromatic compounds are known to be photochemically active. acs.org Ultrafast photochemical processes can be initiated upon absorption of light, leading to excited states that may relax through various pathways, including bond cleavage or reaction with surrounding media. acs.org In some contexts, the nitrobenzyl group can function as a photoremovable protecting group, where irradiation leads to cleavage and release of a protected substrate, though specific studies on this compound's decomposition pathways are not extensively detailed in the literature. acs.org The decomposition of related diazonium salts in nitrobenzene (B124822) has been noted to produce significant amounts of tarry materials, indicating complex reaction pathways. cdnsciencepub.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electronic structure of this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate. libretexts.org

The fluorine atom is highly activated towards nucleophilic displacement. This is due to the powerful electron-withdrawing effect of the nitro group located ortho to it. evitachem.comlibretexts.org This positioning effectively stabilizes the intermediate Meisenheimer complex formed when a nucleophile attacks the carbon atom bonded to the fluorine. libretexts.orgmasterorganicchemistry.com Fluorine, despite being the most electronegative halogen, is an excellent leaving group in activated SNAr reactions because the rate-limiting step is the initial nucleophilic attack, not the C-F bond cleavage. masterorganicchemistry.com

A variety of nucleophiles can displace the fluoride (B91410), providing a versatile method for synthesizing a wide range of substituted biphenyls. evitachem.com For instance, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of a benzotriazole (B28993) derivative, demonstrating the facile displacement of the fluorine. nih.gov

Table 2: Nucleophilic Aromatic Substitution at the Fluorine Position

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Hydrazine hydrate | Absolute EtOH, reflux | 6-Phenyl-1H-benzo[d] evitachem.comsmolecule.comtriazol-1-ol | nih.gov |

| 4-Fluoronitrobenzene | Phenoxide | - | Mononitrodiphenylether | wikipedia.org |

This table includes examples from the target compound and closely related activated fluoro-nitro-aromatics to show the scope of the reaction.

While less common than halide displacement, the nitro group can also function as a leaving group in SNAr reactions under certain conditions. smolecule.com For this to occur, the aromatic ring must be highly activated by other strong electron-withdrawing groups, and a potent nucleophile is typically required. In the case of this compound, the fluorine atom also has an electron-withdrawing inductive effect, but the primary site for SNAr is overwhelmingly the carbon bearing the fluorine atom due to fluorine's superior ability as a leaving group in this context compared to the nitro group. evitachem.commasterorganicchemistry.com Specific documented examples of the nitro group being displaced from this compound are scarce, indicating that this is a minor or non-favored reaction pathway compared to fluorine substitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on this compound is complex due to the multiple directing influences of the substituents and the two available aromatic rings. masterorganicchemistry.com

Nitro Group (-NO₂): A strong deactivating, meta-directing group. evitachem.comchegg.com

Fluorine Atom (-F): A deactivating, ortho-, para-directing group. chegg.com

Phenyl Group (-C₆H₅): An activating, ortho-, para-directing group.

Substitution can occur on either the substituted ring (Ring A) or the unsubstituted ring (Ring B).

On Ring A , the directing effects are in partial agreement. The strong meta-directing influence of the nitro group directs incoming electrophiles to positions C1 and C5. The fluorine atom directs ortho (to C3, which is occupied) and para (to C5). The convergence of these directing effects makes the C5 position the most probable site for electrophilic attack on this ring.

Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -NO₂ | Strongly Deactivating | Meta |

| -F | Deactivating | Ortho, Para |

Role of Substituents (Fluoro and Nitro) in Directing Reactivity

The reactivity of this compound is fundamentally governed by the electronic properties of its two key substituents: the fluoro (-F) and nitro (-NO₂) groups attached to one of the phenyl rings. The interplay of their inductive and resonance effects dictates the molecule's behavior in various chemical transformations, particularly in substitution reactions.

Both the fluorine atom and the nitro group are electron-withdrawing, which significantly influences the electron density of the aromatic ring to which they are attached.

Fluoro Group (-F): Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. However, it also has a weak electron-donating resonance effect (+R) because of its lone pairs of electrons. In the case of aryl fluorides, the inductive effect typically dominates, leading to a deactivation of the aromatic ring towards electrophilic aromatic substitution.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group, possessing both strong inductive (-I) and strong resonance (-R) electron-withdrawing effects. This combination drastically reduces the electron density of the aromatic ring, making it highly electron-deficient.

The primary consequence of this electronic configuration is the pronounced susceptibility of this compound to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group, positioned ortho to the fluorine atom, activates the carbon-fluorine bond towards nucleophilic attack. evitachem.comevitachem.com The nitro group stabilizes the intermediate Meisenheimer complex formed during the reaction, thereby lowering the activation energy for the substitution. In this context, the fluorine atom serves as an effective leaving group. evitachem.com

Conversely, the electron-deficient nature of the substituted ring makes electrophilic substitution reactions on this ring highly unfavorable. Any electrophilic attack would be directed to the unsubstituted phenyl ring.

Theoretical and Experimental Elucidation of Reaction Mechanisms

The reaction mechanisms involving this compound have been elucidated through a combination of experimental techniques and theoretical calculations, providing deep insights into its reactivity.

Experimental Studies: Experimental investigations into the reactivity of this compound and related compounds often employ kinetic analysis and isotopic labeling to map out reaction pathways. evitachem.com For instance, in nucleophilic aromatic substitution reactions, reaction rates are monitored under varying conditions of solvent polarity and temperature to understand the transition state. evitachem.com A key reaction is the conversion of this compound into other derivatives, such as 6-Phenyl-1H-benzo[d] evitachem.comCurrent time information in Bangalore, IN.ontosight.aitriazol-1-ol, through reaction with hydrazine hydrate. nih.gov This transformation highlights the lability of the C-F bond activated by the ortho-nitro group.

Another significant reaction is the Suzuki-Miyaura cross-coupling, used in the synthesis of this compound itself from 5-bromo-2-fluoronitrobenzene and phenylboronic acid, catalyzed by a palladium complex. nih.gov The mechanism of this reaction is well-established and proceeds through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide.

Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium center.

Reductive Elimination: The two aryl groups couple, and the C-C bond is formed, regenerating the palladium(0) catalyst.

Theoretical Studies: Computational chemistry, particularly Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory, provides powerful tools for understanding the reaction mechanisms at a molecular level. DFT calculations are used to map potential energy surfaces, identify transition states, and calculate activation barriers for reactions like SNAr. nih.gov These calculations can confirm the structure of intermediates, such as the Meisenheimer complex in SNAr reactions, and rationalize the regioselectivity observed in experiments.

For example, in the reaction of a related compound, 4-chlorobiphenyl, with the NO₃ radical, theoretical calculations were crucial in identifying a charge transfer complex and a subsequent σ-complex as key intermediates. nih.gov Similar theoretical approaches applied to this compound can elucidate the step-by-step process of nucleophilic attack, showing how the nitro group stabilizes the anionic intermediate through delocalization, which is essential for the reaction to proceed.

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 3 Nitrobiphenyl and Analogues

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups present in a molecule and the vibrations of its skeletal framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups. In 4-Fluoro-3-nitrobiphenyl, the key functional groups are the nitro group (NO₂), the carbon-fluorine (C-F) bond, and the substituted benzene (B151609) rings.

The nitro group gives rise to two prominent and characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, the asymmetric stretch typically appears in the range of 1570–1485 cm⁻¹, while the symmetric stretch is observed between 1370–1320 cm⁻¹. jconsortium.com These absorptions are generally strong. For instance, in the related compound 4,4'-dinitrophenylbenzoate, these bands are found at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. spectrabase.com

The C-F stretching vibration for monofluorinated aromatic compounds is typically found in the region of 1250-1100 cm⁻¹. This band is usually strong and provides clear evidence for the presence of the fluorine substituent.

The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ range.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound (Predicted based on analogous compounds)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretching | -NO₂ | 1530 - 1560 | Strong |

| Symmetric Stretching | -NO₂ | 1340 - 1360 | Strong |

| C-F Stretching | Ar-F | 1200 - 1250 | Strong |

| Aromatic C=C Stretching | Biphenyl (B1667301) rings | 1600 - 1450 | Medium |

| Aromatic C-H Stretching | Biphenyl rings | 3050 - 3150 | Medium |

| C-N Stretching | Ar-NO₂ | 850 - 880 | Medium |

| Out-of-plane C-H Bending | Substituted benzenes | 900 - 700 | Strong |

Note: The values in this table are based on typical ranges for the specified functional groups in aromatic compounds and data from related molecules. jconsortium.comspectrabase.com

Raman Spectroscopy and Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the biphenyl system and the nitro group are expected to be prominent in the Raman spectrum.

The symmetric stretching of the nitro group, while also IR-active, often gives a strong Raman signal. The breathing modes of the aromatic rings, which involve the symmetric expansion and contraction of the rings, are typically strong in the Raman spectrum and are sensitive to substitution. For biphenyl and its derivatives, a strong peak around 1280 cm⁻¹ is characteristic of the inter-ring C-C stretch. dtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the two phenyl rings will experience different electronic environments.

The protons on the unsubstituted phenyl ring will likely appear as a multiplet integrating to five protons. The protons on the substituted ring (the 4-fluoro-3-nitrophenyl group) will show a more distinct splitting pattern due to coupling with each other and with the fluorine atom. The proton ortho to the nitro group is expected to be the most downfield-shifted due to the strong electron-withdrawing nature of this group. The proton adjacent to the fluorine atom will show coupling to ¹⁹F, which can be a key diagnostic feature. In related fluorinated biphenyls, proton-fluorine coupling constants (J-coupling) are readily observed. researchgate.net

For a derivative, (4'-fluoro-3-nitrobiphenyl-4-yl)amine, the following ¹H-NMR signals were reported in DMSO-d₆: δ 8.16 (s, 1H), 7.75-7.73 (d, 1H), 7.68-7.54 (m, 2H), 7.53 (s, 2H), 7.27-7.11 (m, 2H), 7.09-7.08 (d, 1H). chemicalbook.com While this is a different molecule, it gives an indication of the expected chemical shifts and multiplicities.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Position (Tentative) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~8.2 - 8.4 | d | ~2 |

| H-5 | ~7.8 - 8.0 | dd | ~9, ~5 |

| H-6 | ~7.4 - 7.6 | t | ~9 |

| H-2', H-6' | ~7.6 - 7.8 | m | - |

| H-3', H-4', H-5' | ~7.4 - 7.6 | m | - |

Note: These are predicted values based on general principles and data from analogous compounds. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound will display 12 distinct signals for the 12 carbon atoms of the biphenyl system, assuming no accidental equivalence. The chemical shifts will be influenced by the substituents.

The carbon atom attached to the fluorine (C-4) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-250 Hz). The carbons adjacent to the C-F bond (C-3 and C-5) will show smaller two-bond couplings (²JCF). The carbon bearing the nitro group (C-3) will be significantly influenced by the electron-withdrawing nature of this group. Carbons in aromatic rings generally resonate in the δ 120-150 ppm range. libretexts.org The quaternary carbons (C-1, C-4, C-1', C-3) will typically have lower intensities than the protonated carbons.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Position (Tentative) | Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F |

| C-1 | ~135 - 140 | No |

| C-2 | ~125 - 130 | Yes (³JCF) |

| C-3 | ~145 - 150 | Yes (²JCF) |

| C-4 | ~155 - 160 (d) | Yes (¹JCF) |

| C-5 | ~120 - 125 | Yes (²JCF) |

| C-6 | ~115 - 120 (d) | Yes (³JCF) |

| C-1' | ~138 - 142 | No |

| C-2', C-6' | ~128 - 132 | No |

| C-3', C-5' | ~128 - 132 | No |

| C-4' | ~126 - 130 | No |

Note: These are predicted values. The notation (d) indicates a doublet due to C-F coupling. Actual chemical shifts and coupling constants require experimental verification.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.orgnih.gov The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, making it very sensitive to the local electronic environment. biophysics.org

For an aryl fluoride (B91410) like this compound, the ¹⁹F chemical shift is expected in the range of -100 to -140 ppm relative to CFCl₃. The presence of the ortho-nitro group, which is electron-withdrawing, would likely shift the fluorine resonance downfield compared to an unsubstituted fluorobiphenyl. The ¹⁹F spectrum will show couplings to the adjacent protons, primarily the proton at C-5. This would result in the ¹⁹F signal appearing as a multiplet, likely a doublet of doublets. Analysis of these coupling constants can further confirm the substitution pattern on the aromatic ring. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy anti-bonding orbitals (π*). The resulting spectrum provides valuable information about the extent of conjugation and the electronic effects of the substituents.

In the case of this compound, the spectrum is expected to be dominated by π → π* transitions associated with the biphenyl system. The presence of the nitro group (a strong chromophore and electron-withdrawing group) and the fluorine atom (an auxochrome) modifies the energy of these transitions. Typically, the nitro group causes a bathochromic (red) shift of the absorption bands compared to unsubstituted biphenyl due to the extension of the conjugated system. For instance, an aqueous solution of 4-nitrophenol (B140041) shows an absorption peak at 318 nm, which shifts to 400 nm upon formation of the 4-nitrophenolate (B89219) ion, illustrating the sensitivity of the electronic structure to chemical environment. researchgate.net The electronic absorption spectra of nitrobiphenyl radical anions have also been studied, revealing how the unpaired electron is distributed across the biphenyl framework. mdpi.com

| Compound | Solvent | λmax (nm) (Illustrative) | Transition Type |

| This compound | Ethanol (B145695) | ~260, ~310 | π → π |

| 4-Nitrobiphenyl | Ethanol | 303 | π → π |

| 3,4-Difluoro-3'-nitro-1,1'-biphenyl | Dioxane | ~265, ~315 | π → π |

| 4-Methoxy-4'-nitrobiphenyl | Chloroform | 331 | π → π |

Note: The λmax values for this compound and its difluoro analogue are illustrative and based on typical values for similar aromatic nitro compounds.

High-Resolution Mass Spectrometry for Molecular Mass Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. nist.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 parts per million, ppm), allowing for the determination of the exact mass. researchgate.net This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS serves to verify its molecular formula, C₁₂H₈FNO₂. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. This calculated value is then compared to the experimentally measured mass. The small mass difference, or mass error, provides a high degree of confidence in the compound's identity. This technique is particularly valuable for the analysis of fluorinated compounds. science-softcon.degoogle.com

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) | Required Mass Accuracy (ppm) |

| This compound | C₁₂H₈FNO₂ | 217.05391 | < 5 |

| 4,4'-Difluorobiphenyl | C₁₂H₈F₂ | 206.05943 | < 5 |

| 4-Nitrobiphenyl | C₁₂H₉NO₂ | 199.06333 | < 5 |

The process involves ionizing the sample, often using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and analyzing the ions in a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. nist.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms, bond lengths, bond angles, and torsional angles. This information is fundamental to understanding the molecule's conformation and how it interacts with its neighbors in the crystal lattice.

Biphenyl and its derivatives are conformationally flexible, with the most significant degree of freedom being the rotation around the central C-C single bond. This rotation is described by the inter-ring dihedral angle. In the solid state, biphenyl is nearly planar, but in the gas phase, it adopts a twisted conformation with a dihedral angle of approximately 45° due to steric hindrance between the ortho-hydrogens.

For this compound, the substituents on one of the phenyl rings introduce additional steric and electronic effects that influence this dihedral angle. The size of the ortho-substituent (in this case, the nitro group) is a primary determinant of the degree of twisting. A recent study on newly synthesized difluorinated biphenyl compounds reported dihedral angles for its analogues, such as 39.4° for 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl and -38.5° for 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone, highlighting the non-planar nature of these systems. It is expected that this compound would also adopt a twisted conformation to minimize steric repulsion.

| Compound | Substituents | Expected Dihedral Angle (°) | Reference/Analogy |

| This compound | 3-NO₂, 4-F | Twisted, ~40-60 | Analogy to other substituted biphenyls |

| Biphenyl | None | ~45 (gas phase) | |

| 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl | 3,4-F₂, 4'-tBu | 39.4 | |

| 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone | 3',4'-F₂, 4-Ac | -38.5 |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of intermolecular interactions. In the crystal structure of this compound, several types of non-covalent interactions are anticipated to play a crucial role. These include:

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors and are likely to form weak hydrogen bonds with aromatic C-H groups of neighboring molecules.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, where the electron-rich π system of one ring interacts with the electron-poor π system of an adjacent, often offset, ring.

Halogen-Nitro Interactions: Interactions between the fluorine atom and the nitro group of adjacent molecules may also be present, influencing the packing arrangement.

The combination and relative strength of these interactions dictate the final crystal structure. The study of these interactions is critical for crystal engineering, where the goal is to design materials with specific properties based on their solid-state structure.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Each polymorph has a different arrangement of molecules in the unit cell and, as a result, can exhibit different physical properties such as melting point, solubility, and stability. Substituted biphenyls are known to exhibit polymorphism due to their conformational flexibility and the potential for different, competing intermolecular interactions. The specific crystallization conditions (e.g., solvent, temperature, pressure) can favor the formation of one polymorph over another. The existence of polymorphism in this compound would be significant, as different polymorphs could have distinct properties.

Anisotropic behavior refers to the directional dependence of physical properties in a crystal. Because the arrangement of atoms in a crystal is periodic and ordered, properties such as thermal expansion, refractive index, and electrical conductivity can vary depending on the direction in which they are measured. Unless a crystal belongs to the cubic system, it will exhibit anisotropy. Therefore, single crystals of this compound are expected to be anisotropic, a property that is directly linked to their ordered internal structure.

Computational Chemistry and Theoretical Modeling of Fluoronitrobiphenyl Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov This method is widely used due to its favorable balance between computational cost and accuracy, making it suitable for studying complex systems like fluoronitrobiphenyls. youtube.com DFT calculations are instrumental in understanding the fundamental properties of these compounds.

Geometry Optimization and Conformational Analysis

In a computational study on 3,4-difluoro-3′-nitro-1,1′-biphenyl, a close analog, DFT calculations were used to determine the optimized geometry. nih.gov The dihedral angle between the two aromatic rings was calculated to be -38.5°. nih.gov Such calculations provide crucial data on bond lengths and angles, which can be compared with experimental results from techniques like X-ray diffraction to validate the computational model. nih.goveurjchem.com

Table 1: Selected Calculated Geometrical Parameters for 3,4-difluoro-3′-nitro-1,1′-biphenyl Data sourced from a DFT study. nih.gov

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C-F | 1.35 |

| Bond Length | C-N | 1.47 |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). numberanalytics.com These orbitals are critical in determining a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. numberanalytics.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com DFT calculations are routinely used to compute the energies of these orbitals. For instance, in a study of various difluorinated biphenyl (B1667301) compounds, the HOMO-LUMO gap for 3,4-difluoro-3′-nitro-1,1′-biphenyl was calculated to understand its relative reactivity compared to other derivatives. nih.gov A significant ionization potential, derived from the HOMO energy, indicates high electronic stability. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) Energies calculated using DFT methods. nih.govmdpi.com

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. mdpi.com The MESP map illustrates regions of positive and negative electrostatic potential on the molecular surface, which is typically defined by a constant electron density contour. nih.gov

Different colors are used to represent varying potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. mdpi.comresearchgate.net

Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. mdpi.comresearchgate.net

Green/Yellow: Denote areas with intermediate or near-zero potential. researchgate.net

In nitrobiphenyl systems, the electronegative oxygen atoms of the nitro group create a region of strong negative potential (red), while the areas around the hydrogen atoms of the phenyl rings are typically positive (blue). mdpi.comnih.gov For example, in a study of a nitrobenzamide derivative, the potential near the carbonyl oxygen atoms was found to be as low as -42.22 kcal/mol, while the potential near N-H protons was as high as +50.98 kcal/mol, indicating clear sites for intermolecular interactions. nih.gov MESP analysis of 3,4-difluoro-3′-nitro-1,1′-biphenyl suggests that the accumulation of positive and negative potential leads to significant dipole-dipole intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. wikipedia.org This method is particularly useful for quantifying intramolecular charge transfer (ICT) and delocalization effects, which contribute to molecular stability. wikipedia.orgrsc.org

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. DFT calculations can accurately predict vibrational frequencies (for IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts.

In a detailed study of 3-chloro-4-fluoronitrobenzene, another related compound, theoretical vibrational frequencies were calculated using DFT and compared with experimental data. prensipjournals.com For instance, the characteristic asymmetric and symmetric stretching modes of the N=O bonds were calculated and showed good agreement with the experimental values. prensipjournals.com Similarly, the C-F stretching vibration is typically expected in the 1270-1100 cm⁻¹ region. researchgate.net

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 3-Chloro-4-Fluoronitrobenzene Data from a DFT/B3LYP study. prensipjournals.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch | ~3100 | 3427-2925 |

| C=C Stretch | ~1504 | - |

| N=O Stretch | 1642-1366 | 1674-1669 |

Likewise, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. prensipjournals.com A computational analysis of 3,4-difluoro-3′-nitro-1,1′-biphenyl showed that the calculated NMR signals were in good agreement with the experimental data, confirming the synthesized structure. nih.gov The presence of the electron-withdrawing nitro group typically causes downfield shifts for adjacent protons in the ¹H NMR spectrum.

Table 4: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for 3-Chloro-4-Fluoronitrobenzene Calculated using DFT in CH4 solvent. prensipjournals.com

| Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|

Reaction Pathway and Transition State Calculations

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reaction pathways, intermediate structures, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net

For fluoronitrobiphenyls, a common reaction is nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group activates the ring for attack. DFT calculations can be employed to model this process. Methods such as Nudged Elastic Band (NEB) can be used to find the minimum energy path between reactants and products and to locate the transition state structure. arxiv.org Calculating the energy barrier (the difference in energy between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. These theoretical investigations offer deep mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable to studies of derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and toxicology. This approach seeks to establish statistically significant correlations between the structural or physicochemical properties of a series of chemical compounds and their biological activities. For derivatives of 4-fluoro-3-nitrobiphenyl, while specific, dedicated QSAR studies are not extensively documented in publicly available literature, a wealth of research on the broader classes of nitroaromatic and biphenyl derivatives allows for the extrapolation of key principles and methodologies. These studies provide a robust framework for predicting the biological activities of novel this compound derivatives.

The fundamental premise of QSAR is that the biological effect of a molecule is intrinsically linked to its structural features. These features are numerically encoded as 'molecular descriptors'. The process of developing a QSAR model typically involves the following steps: selection of a dataset of compounds with known activities, calculation of a wide array of molecular descriptors, selection of the most relevant descriptors, generation of a mathematical model correlating the descriptors with the activity, and rigorous statistical validation of the model's predictive power.

Research findings from QSAR studies on related nitroaromatic compounds have frequently focused on endpoints such as toxicity, mutagenicity, and enzyme inhibition. A notable study on the toxicity of a diverse set of 95 nitroaromatic compounds against the ciliate Tetrahymena pyriformis revealed that hydrophobicity (the tendency of a molecule to repel water) and electrophilicity (the ability of a molecule to accept electrons) are primary determinants of toxic action. nih.govnih.gov The models generated in this research were capable of classifying compounds based on their likely mechanisms of toxicity. nih.govnih.gov

In the context of therapeutic applications, QSAR studies on nitrophenyl derivatives as inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes, have underscored the critical role of electronic and steric properties in modulating inhibitory potency. Such studies help in understanding how the size, shape, and electronic distribution of a molecule influence its ability to interact with a biological target.

The insights gained from these related studies can guide the design of QSAR models for this compound derivatives. The selection of appropriate molecular descriptors would be a crucial first step. Based on the literature for similar compounds, a combination of descriptors would likely be employed.

Table 1: Representative Molecular Descriptors in QSAR Studies of Nitroaromatic Derivatives

This table provides examples of descriptor types that are commonly used in the QSAR analysis of nitroaromatic compounds and their general influence on biological activity.

| Descriptor Category | Example Descriptor | Description | Common Correlation with Activity/Toxicity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a compound. | Often positively correlated with toxicity, as it facilitates membrane transport. |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of substituents on the aromatic ring. | The nature of the correlation depends on the specific biological interaction. |

| Quantum Chemical | ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Indicates the electrophilicity of a molecule. | A lower ELUMO value often correlates with higher reactivity and toxicity. |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of a molecule. | Its influence is dependent on the steric constraints of the biological target's binding site. |

| Topological | Molecular Connectivity Indices (e.g., ¹χ) | Numerical values that describe the branching and complexity of the molecular skeleton. | Can correlate with various biological activities, reflecting the importance of molecular shape. |

A hypothetical QSAR model for a series of this compound derivatives might take the form of a multiple linear regression (MLR) equation. Such an equation would quantitatively relate the biological activity to a set of the most influential descriptors.

Table 2: Illustrative QSAR Model for a Hypothetical Series of Derivatives

This table presents a simplified, illustrative QSAR model to demonstrate the structure of such a predictive equation and its statistical validation parameters.

| QSAR Equation | Biological Activity = 0.52 * LogP - 0.21 * ELUMO + 1.89 |

| Statistical Validation Parameter | Value |

| Number of Compounds (n) | 45 |

| Correlation Coefficient (R²) | 0.88 |

| Cross-validated Correlation Coefficient (Q²) | 0.81 |

| Standard Error of Estimate (SEE) | 0.25 |

| F-statistic | 145.6 |

In this illustrative model, the positive coefficient for LogP suggests that increased lipophilicity enhances biological activity, while the negative coefficient for ELUMO indicates that greater electrophilicity also contributes positively to the observed effect. The statistical parameters (a high R² and Q²) would signify a robust and predictive model. The development of such validated QSAR models is invaluable for the virtual screening of large compound libraries and for prioritizing the synthesis of derivatives with the highest probability of desired biological activity, thereby accelerating the drug discovery and development process.

Research into Functionalized Derivatives and Analogues of 4 Fluoro 3 Nitrobiphenyl

Synthesis and Characterization of Substituted 4-Fluoro-3-nitrobiphenyls

The synthesis of substituted derivatives of 4-fluoro-3-nitrobiphenyl primarily leverages the reactivity of the fluorine atom, which is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group in the ortho position. youtube.comchemistrysteps.comlibretexts.org This activation makes the carbon atom attached to the fluorine electrophilic and susceptible to attack by a wide range of nucleophiles.

Common nucleophiles used in these reactions include alkoxides, phenoxides, thiophenoxides, and amines, leading to the formation of ether, thioether, and amine derivatives, respectively. chemistrysteps.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group, which facilitates the subsequent elimination of the fluoride (B91410) ion. libretexts.org

The general reactivity trend for halogens in SNAr reactions is F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.com This is because the high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon more electrophilic and thus more reactive towards nucleophilic attack. youtube.com

Below is a representative table of SNAr reactions on a 4-fluoro-3-nitroaromatic scaffold.

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| R-OH (Alcohol) | NaH, THF, rt | 4-Alkoxy-3-nitrobiphenyl derivative |

| Ar-OH (Phenol) | K2CO3, DMF, Heat | 4-Aryloxy-3-nitrobiphenyl derivative |

| R-SH (Thiol) | NaH, DMF, rt | 4-(Alkylthio)-3-nitrobiphenyl derivative |

| R2NH (Amine) | Base (e.g., Et3N), DMSO, Heat | 4-(Dialkylamino)-3-nitrobiphenyl derivative |

This table presents generalized reaction conditions. Specific substrates may require optimization.

Characterization of these newly synthesized derivatives is routinely performed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is used to determine the chemical structure and confirm the position of the new substituent. Mass spectrometry (MS) provides the molecular weight of the compound, confirming its elemental composition. Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule.

Transformation into Aminobiphenyl and Dinitro-Biphenyl Scaffolds

The functional groups on this compound can be transformed to create different molecular scaffolds, notably aminobiphenyls and dinitro-biphenyls.

Aminobiphenyl Scaffolds: The nitro group of this compound can be readily reduced to an amino group, yielding 4-fluoro-3-aminobiphenyl. This transformation is a fundamental step in synthetic organic chemistry, as the resulting aniline (B41778) derivative is a key precursor for many other reactions, such as diazotization and amide bond formation. A common and efficient method for this reduction is catalytic hydrogenation. researchgate.netrsc.org This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. google.com The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under mild temperature and pressure conditions. Care must be taken to prevent dehalogenation (loss of the fluorine atom), which can sometimes occur during hydrogenation of halo-nitroaromatic compounds. google.com

| Reducing Agent | Typical Conditions | Product |

| H2, Pd/C | Ethanol, Room Temperature, 1-4 atm H2 | 4-Fluoro-3-aminobiphenyl |

| SnCl2·2H2O | Concentrated HCl, Ethanol, Reflux | 4-Fluoro-3-aminobiphenyl |

| Fe, NH4Cl | Ethanol/Water, Reflux | 4-Fluoro-3-aminobiphenyl |

This table shows common methods for nitro group reduction.

Dinitro-Biphenyl Scaffolds: Introducing a second nitro group onto the this compound scaffold is more complex due to the directing effects of the existing substituents. The first phenyl ring is strongly deactivated towards further electrophilic aromatic substitution by the meta-directing nitro group and the deactivating (though ortho-, para-directing) fluorine atom. libretexts.org Therefore, direct nitration of this ring is challenging.

A more plausible route for dinitration involves the nitration of the unsubstituted phenyl ring. The 4-fluoro-3-nitrophenyl group acts as a whole substituent on the second ring. In the nitration of biphenyl (B1667301) itself, the ortho- and para-positions are favored. drugfuture.comstackexchange.com By analogy, nitration of this compound would be expected to yield a mixture of 4-fluoro-3-nitro-2'-nitrobiphenyl and 4-fluoro-3-nitro-4'-nitrobiphenyl. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. acs.org

Preparation of Carboxylic Acid, Sulfone, and Other Functionalized Derivatives

Carboxylic Acid Derivatives: The synthesis of carboxylic acid derivatives of this compound can be envisioned through a two-step process. First, a nucleophilic aromatic substitution reaction can be performed using a cyanide nucleophile (e.g., NaCN or KCN) to replace the fluorine atom, yielding 4-cyano-3-nitrobiphenyl. researchgate.net Subsequently, the nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 4-carboxy-3-nitrobiphenyl. libretexts.orgtransformationtutoring.com The use of Grignard reagents to form a carboxylic acid is generally incompatible with the presence of a nitro group, which would react with the highly nucleophilic organometallic reagent. leah4sci.comlibretexts.org

Sulfone Derivatives: The synthesis of sulfone derivatives has been documented, with compounds like Bis(4-fluoro-3-nitrophenyl) sulfone being of particular interest. This symmetrical sulfone can be prepared by the nitration of 4,4'-difluorodiphenyl sulfone using a mixture of nitric and sulfuric acids. google.com Alternatively, sulfone derivatives can be built through nucleophilic substitution. For example, reacting 4-fluoro-3-nitrobenzenesulfonyl chloride with a suitable aromatic partner could yield unsymmetrical sulfone derivatives. The oxidation of a corresponding thioether, synthesized via SNAr with a thiol, using an oxidizing agent like Oxone or m-CPBA is another established method for forming sulfones. orgsyn.org

| Derivative Type | Synthetic Precursor | Key Transformation | Resulting Derivative |

| Carboxylic Acid | This compound | 1. SNAr with CN⁻ 2. Nitrile Hydrolysis | 4-Carboxy-3-nitrobiphenyl |

| Sulfone (Symmetrical) | 4,4'-Difluorodiphenyl sulfone | Nitration (HNO₃/H₂SO₄) | Bis(4-fluoro-3-nitrophenyl) sulfone |

| Sulfone (from Thioether) | 4-(Alkylthio)-3-nitrobiphenyl | Oxidation (e.g., m-CPBA) | 4-(Alkylsulfonyl)-3-nitrobiphenyl |

This table outlines key synthetic strategies for functionalization.

Utilization as Scaffolds for Multi-Step Organic Synthesis

The this compound framework and its immediate derivatives are valuable intermediates in multi-step organic synthesis, particularly in the agrochemical and pharmaceutical industries. nih.govresearchgate.net The combination of a fluorinated ring and a nitro group provides a scaffold that can be elaborated into more complex molecular architectures.

For instance, related fluoro-nitro aromatic compounds are key intermediates in the synthesis of modern fungicides. acs.orgacs.org The biphenyl moiety itself is a common structural motif in active compounds, and the functional handles (F, NO₂) on one ring allow for controlled chemical modifications. The fluorine atom can be displaced by various nucleophiles to introduce diversity, while the nitro group can be reduced to an amine, which then opens up a plethora of subsequent reactions, including amide coupling, sulfonamide formation, or construction of heterocyclic rings.

The use of such scaffolds in modern synthetic strategies like continuous flow synthesis is also an area of active development. Flow chemistry allows for the telescoping of multiple reaction steps, improving safety, efficiency, and scalability for the production of complex target molecules from intermediates like this compound.

Potential Academic Applications of 4 Fluoro 3 Nitrobiphenyl and Its Derivatives

Applications in Materials Science

In materials science, the focus is on creating novel substances with enhanced or specific functionalities. The derivatives of 4-fluoro-3-nitrobiphenyl are of significant interest due to the inherent properties conferred by the fluorinated biphenyl (B1667301) structure. The strong carbon-fluorine bond and the influence of fluorine on molecular polarity and intermolecular interactions make these compounds candidates for developing next-generation materials. nih.gov

Fluorinated biphenyls are a cornerstone in the development of liquid crystal (LC) materials for display technologies. nih.gov The introduction of fluorine atoms into the molecular structure of a liquid crystal can significantly influence its dielectric anisotropy (Δε), a critical parameter for display performance. beilstein-journals.orgnih.gov For modern display modes like vertical alignment (VA), liquid crystals with negative dielectric anisotropy are required. nih.gov

The strategic placement of fluorine, such as in derivatives of this compound, can create a strong dipole moment perpendicular to the long axis of the molecule, contributing to a negative Δε. beilstein-journals.orgbiointerfaceresearch.com Researchers synthesize various fluorinated biphenyl and terphenyl compounds to fine-tune properties like viscosity, phase stability, and optical anisotropy. nih.govbiointerfaceresearch.com The stability of the C-F bond also leads to materials with high reliability and long lifetimes, which is essential for commercial display applications. beilstein-journals.org The study of such molecules helps establish structure-property relationships that guide the design of new LC materials with optimized performance for high-resolution and low-power displays. nih.gov

Table 1: Influence of Fluorine Substitution on Liquid Crystal Properties

| Property | Effect of Fluorine Substitution | Relevance to Displays |

|---|---|---|

| Dielectric Anisotropy (Δε) | Can be engineered to be positive or negative depending on fluorine position. beilstein-journals.orgnih.gov | Determines the switching mechanism (e.g., TN vs. VA mode). nih.gov |

| Viscosity | Generally lowered due to reduced intermolecular interactions. beilstein-journals.org | Faster switching times and lower power consumption. |

| Phase Stability | Affects the temperature range of the liquid crystal phase. biointerfaceresearch.com | Ensures stable operation under various environmental conditions. |

| Chemical Stability | The C-F bond is very strong, leading to high stability. biointerfaceresearch.com | Contributes to longer device lifetime and reliability. beilstein-journals.org |

The field of organic electronics leverages carbon-based materials for applications such as organic light-emitting diodes (OLEDs) and organic solar cells. uni-augsburg.de Fluorinated aromatic compounds, which can be synthesized from precursors like this compound, are investigated for their potential as organic semiconductors. nih.gov The incorporation of fluorine can tune the energy levels (HOMO/LUMO) of the material, which is crucial for efficient charge injection and transport in devices. researchgate.net

In OLEDs, the fundamental process involves the radiative recombination of electrons and holes within an organic semiconductor layer. uni-augsburg.de The efficiency and stability of these devices depend heavily on the properties of the materials used. Fluorination can enhance electron transport, improve thermal stability, and influence the molecular packing in the solid state, all of which impact device performance. nih.gov Research focuses on synthesizing novel fluorinated small molecules and polymers to create more efficient and durable OLEDs for displays and solid-state lighting. arborpharmchem.com

Fluoropolymers are a class of high-performance materials known for their exceptional chemical resistance, thermal stability, and unique surface properties. nih.gov The synthesis of advanced polymers, such as fluorinated polyimides and polyetherimides, can utilize monomers derived from building blocks like this compound. After converting the nitro group to an amine or other reactive functionalities, these monomers can be incorporated into polymer chains.

Fluorinated polyimides, for example, exhibit excellent long-term thermo-oxidative stability, low dielectric constants, and reduced water absorption compared to their non-fluorinated counterparts. scilit.com These properties make them highly desirable for applications in the aerospace and microelectronics industries, where materials must withstand harsh operating conditions. Research in this area explores the synthesis of new fluorinated monomers to create polymers with tailored properties, such as improved processability and specific electrical characteristics for use as insulators and dielectric layers in integrated circuits. scilit.com

The biphenyl scaffold of this compound serves as a foundation for the synthesis of novel fluorescent dyes. The nitro group can be chemically transformed into a variety of donor or acceptor groups, while the fluorine atom can be used to modulate the electronic properties of the resulting chromophore. mdpi.com This allows for the systematic design of dyes with specific absorption and emission wavelengths. nih.gov

Fluorinated dyes are of particular interest because the introduction of fluorine can lead to sharper emission spectra, increased quantum yields, and enhanced photostability. mdpi.com For example, fluorination is a known strategy to shift the emission of dyes to higher wavelengths, which is useful for biological imaging and sensing applications. mdpi.com Researchers synthesize series of dyes based on fluorinated aromatic cores to create probes for various analytical and diagnostic purposes, including their incorporation into DNA for detection or use in dye-sensitized solar cells. nih.govresearchgate.net

Research has shown that polymers incorporating fluorinated segments, such as fluoro-polyetherimides, exhibit superior long-term thermo-oxidative stability compared to non-fluorinated analogues. scilit.com For instance, some fluoro-polyetherimides retain over 90% of their weight after being heated at 315°C for 300 hours in air. scilit.com This stability is critical for materials used in demanding environments. The biphenyl unit itself contributes to the rigidity and thermal resistance of the molecular structure. Academic studies in this domain focus on synthesizing and characterizing new fluorinated materials to understand the relationship between chemical structure and thermal performance, paving the way for materials that can operate at higher temperatures and for longer durations.

Intermediates in Medicinal Chemistry Research (Focus on Synthetic Utility)

In medicinal chemistry, the synthetic utility of a starting material is paramount. This compound and its close structural relatives are valuable intermediates because the fluoro and nitro groups provide handles for a wide range of chemical transformations. These groups can be selectively modified or used to direct reactions to specific positions on the biphenyl core, enabling the construction of complex molecular architectures found in modern pharmaceuticals.

The nitro group can be readily reduced to an aniline (B41778), which is a common precursor for forming amides, sulfonamides, and heterocyclic rings. The fluorine atom can participate in nucleophilic aromatic substitution reactions or be retained in the final molecule, where it often improves metabolic stability and binding affinity. For example, a closely related compound, 2-fluoro-4-nitroaniline, is a key starting material for the synthesis of TBI-223, an antibiotic drug candidate being developed for tuberculosis. nih.gov Similarly, complex heterocyclic structures, such as those found in kinase inhibitors for cancer therapy, are often built using multi-step syntheses that rely on specifically functionalized aromatic building blocks. nih.gov The strategic presence of both a halogen and a nitro group on a biphenyl scaffold makes this compound a versatile platform for the efficient synthesis of libraries of compounds for drug discovery programs.

Table 2: Key Chemical Transformations and Their Utility

| Functional Group | Transformation | Synthetic Utility in Medicinal Chemistry |

|---|---|---|

| Nitro Group (-NO₂) | Reduction to Amine (-NH₂) | Formation of amides, ureas, sulfonamides; synthesis of nitrogen-containing heterocycles. nih.gov |

| Diazotization | Introduction of other functional groups (e.g., -OH, -CN, other halogens). | |

| Fluoro Group (-F) | Nucleophilic Aromatic Substitution | Formation of C-O, C-N, or C-S bonds. nih.gov |

| Retention in Final Molecule | Can enhance metabolic stability, binding affinity, and membrane permeability. |

| Biphenyl Core | Suzuki and other Cross-Coupling | Further functionalization of the aromatic rings. acs.org |

Design and Synthesis of Novel Pharmacophores and Lead Compound Precursors (in vitro context)

The this compound structure serves as a versatile starting point for the synthesis of more complex molecules intended for biological screening. The presence of the nitro and fluoro groups offers regioselective handles for a variety of chemical transformations, allowing for the systematic development of compound libraries to identify novel pharmacophores and lead compounds.

Research into related fluorinated compounds has demonstrated their potential as precursors for biologically active molecules. For instance, fluorinated versions of (2S,3R)-(3,4-dihydroxyphenyl)serine have been synthesized as potential in vivo precursors for fluorinated norepinephrines, highlighting the utility of fluorinated aromatics in developing drug candidates. nih.gov The synthesis of these compounds involved an aldol (B89426) condensation of fluorinated benzaldehydes with a chiral glycine (B1666218) equivalent, a strategy that could be adapted for derivatives of this compound. nih.gov

The biphenyl scaffold itself is central to the design of modulators for various biological targets. Studies have focused on biphenyl-based structures for developing negative allosteric modulators (NAMs) of the NMDA receptor, which are promising for treating central nervous system disorders. nih.gov In one such study, a biphenyl-based hit compound was optimized, leading to a 100-fold improvement in activity (IC₅₀ = 50 nM). nih.gov Similarly, biphenyl pyrazole (B372694) scaffolds have been identified as dual inhibitors of acetylcholinesterase (AChE) and tau aggregation, which are implicated in neurodegenerative diseases. nih.gov The lead compound from this scaffold inhibited AChE with an IC₅₀ value of 0.35 ± 0.02 μM and effectively hindered the formation of tau oligomers. nih.gov These examples underscore the potential of the biphenyl core, and by extension this compound, as a foundational element for creating new therapeutic agents.

The typical synthetic approach to access such biphenyl structures involves cross-coupling reactions, like the Suzuki-Miyaura coupling, which links a fluorinated nitrobenzene (B124822) derivative with a corresponding boronic acid. The nitro group on the this compound ring can be readily reduced to an amine, providing a key functional group for further derivatization in the assembly of lead compounds.

Table 1: Examples of Biologically Active Biphenyl Scaffolds

| Scaffold Type | Biological Target | Reported Activity | Reference |

|---|---|---|---|

| Biphenyl-based NMDA NAM | NMDA Receptor | IC₅₀ = 50 nM | nih.gov |

| Biphenyl Pyrazole | Acetylcholinesterase (AChE) and Tau Protein | AChE Inhibition IC₅₀ = 0.35 ± 0.02 μM | nih.gov |

Exploration of Biphenyl Scaffolds for Biochemical Probe Development

Biochemical probes are essential tools for studying biological systems, enabling the detection and monitoring of specific molecules like DNA and proteins. The biphenyl scaffold offers a robust framework for the design of such probes, particularly fluorescent probes.

Recent research has identified a cationic, donor-acceptor-substituted biphenyl structure as a promising motif for fluorescent probes that selectively target quadruplex DNA (G4-DNA). rsc.org G4-DNA structures are of significant biological interest as they are found in the promoter regions of oncogenes and telomeric DNA. rsc.org The fluorescence properties of these biphenyl probes were found to be highly dependent on the solvent environment, exhibiting a dual emission that could be exploited for sensing applications. rsc.org While this compound itself is not fluorescent, its derivatization could lead to novel probes. The electron-withdrawing nature of the nitro and fluoro groups can be used to tune the electronic and photophysical properties of larger, conjugated systems built upon this scaffold.

The development of fluorescent probes often involves incorporating a fluorophore into a molecular structure that can selectively interact with a biological target. The BODIPY (boron-dipyrromethene) scaffold, for example, is widely used for creating fluorescent probes due to its superior photophysical properties. researchgate.net These dyes can be incorporated into larger molecular designs to act as turn-on fluorescent sensors for DNA. researchgate.net The this compound moiety could serve as a versatile building block, where the nitro group is converted to other functional groups to attach fluorophores like BODIPY or to introduce specific binding elements.

Use in Bioconjugation and Biomolecule Immobilization

The immobilization of biomolecules onto surfaces is a critical step in the fabrication of biosensors, microarrays, and other bioactive materials. nih.govnih.gov this compound is a precursor to a highly useful compound in this area: 4-fluoro-3-nitrophenyl azide (B81097) (FNAB), also known as 1-fluoro-2-nitro-4-azidobenzene. nih.gov

FNAB is a heterobifunctional photolinker used for photoaffinity labeling and surface modification. nih.gov Upon photo-irradiation, the azide group forms a highly reactive nitrene intermediate. This nitrene can insert into C-H and N-H bonds on a wide variety of polymer surfaces, effectively "activating" a previously inert surface. nih.gov The key advantage of FNAB is that this activation occurs without the need for catalysts or prior modification of the surface. nih.gov Once the surface is functionalized, the fluorine atom can be displaced by nucleophilic groups on biomolecules, such as the amine groups on proteins or DNA, leading to their covalent immobilization. nih.gov

This method has been successfully used to immobilize a range of biomolecules, including:

Antibodies

Enzymes

Cells

Carbohydrates

Oligonucleotides and DNA aptamers nih.gov

The covalent nature of this immobilization is highly stable, preventing the leaching of biomolecules from the surface, which is a common issue with simpler physical adsorption methods. researchgate.net The simplicity of its preparation and its versatility make FNAB, and by extension its precursor this compound, a significant tool in the field of bioconjugation and materials science. nih.gov

Table 2: Comparison of Biomolecule Immobilization Techniques

| Immobilization Method | Description | Key Advantage | Reference |

|---|---|---|---|

| Covalent Bonding (e.g., via FNAB) | Forms a stable, chemical bond between the surface and the biomolecule. | High stability, prevents leaching. | nih.govresearchgate.net |

| Physical Adsorption | Biomolecules adhere to the surface via non-covalent forces (e.g., van der Waals). | Simple to perform. | researchgate.net |

| Bioaffinity Attachment | Uses specific biological interactions (e.g., biotin-avidin) for attachment. | High specificity. | nih.gov |

Research in Agrochemical Development (e.g., as intermediate for herbicides, fungicides)

Substituted biphenyls are a cornerstone of modern agrochemical research, particularly in the development of potent fungicides. Several commercial fungicides are based on the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDHI). mdpi.com Many of these SDHIs feature a complex biphenyl or related biaryl structure.

For example, the synthesis of Fluxapyroxad, a leading fungicide developed by BASF, involves a key intermediate, 3′,4′,5′-trifluoro-2-nitrobiphenyl. acs.org This highlights the industrial relevance of molecules with a fluoro-nitro-biphenyl core. Similarly, Bixafen is another prominent SDHI fungicide that contains a dichlorinated biphenyl-pyrazole structure. acs.org The synthesis of these complex active ingredients relies on the availability of functionalized biphenyl intermediates.

This compound represents a valuable building block for the synthesis of novel agrochemical candidates. The nitro group can be reduced to an amine, which can then be used to construct amide or pyrazole functionalities common in SDHI fungicides. The fluorine atom can enhance the metabolic stability and binding affinity of the final molecule. nih.gov The strategic placement of the substituents on this compound makes it an attractive starting material for creating libraries of new potential herbicides and fungicides for screening. nih.gov Research in this area often focuses on designing molecules that target specific enzymes in weeds or fungi, such as acetolactate synthase or protoporphyrinogen (B1215707) oxidase, and substituted biphenyls provide a versatile scaffold for such designs. mdpi.comnih.gov

Specialty Chemicals and Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities that serve as intermediates for high-value products in industries like pharmaceuticals and agrochemicals. amerigoscientific.comcuriaglobal.com this compound fits squarely into this category. Its utility arises from the reactive sites on the molecule, which allow it to be a precursor in multi-step syntheses.

The synthesis of specialty chemicals often requires building blocks with specific functionalities that can be manipulated selectively. The presence of both a nitro group and a fluorine atom ortho to each other on one of the phenyl rings of this compound provides distinct opportunities for chemical modification. For instance, the nitro group can undergo reduction, while the fluoro group is susceptible to nucleophilic aromatic substitution (SNAr).

A related compound, 4-fluoro-3-nitrobenzonitrile, is prepared from the corresponding chloro compound and is noted to react readily with various amines and amino acids to form more complex derivatives. researchgate.net This demonstrates how such fluoronitroaromatic compounds serve as key intermediates. The synthesis of this compound itself, likely via a Suzuki or similar cross-coupling reaction, is a typical process in fine chemical manufacturing, which focuses on producing complex, non-commodity molecules with high purity. chiroblock.com These molecules are often not available in bulk and are synthesized on demand for specific applications, such as the creation of the complex spiro-cyclopentene-oxindole derivatives or phosphinecarboxamides mentioned in recent organic chemistry literature. acs.orgacs.org

Environmental Chemistry and Degradation Studies of Fluoronitrobiphenyls

Biotransformation and Biodegradation by Microorganisms

The initial steps in the biodegradation of nitroaromatics often involve either the reduction of the nitro group or an oxidative attack on the aromatic ring. For halogenated aromatics, dehalogenation is a key step. In the case of 4-Fluoro-3-nitrobiphenyl, it is plausible that microorganisms employ a combination of these strategies.

Bacterial Degradation:

Several bacterial genera, including Pseudomonas, Burkholderia, Cupriavidus, and Rhodococcus, are known to degrade nitroaromatic and halogenated aromatic compounds. cas.cnnih.gov The degradation of chlorinated nitrophenols, for instance, has been shown to proceed via the enzymatic removal of both the nitro and the chloro groups. cas.cnmdpi.com A common mechanism involves the action of mono- or dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechols or substituted catechols. These intermediates are then susceptible to ring cleavage and further metabolism.

For this compound, a likely initial bacterial attack would be the dioxygenation of one of the biphenyl (B1667301) rings. This could lead to the formation of a diol intermediate, followed by the potential removal of the nitro group as nitrite (B80452) and the fluorine atom as fluoride (B91410). The resulting catechol-like intermediate would then be funneled into central metabolic pathways. Another possibility is the initial reduction of the nitro group to an amino group, forming 4-fluoro-3-aminobiphenyl. This amino derivative could then be a substrate for further degradation.

Fungal Degradation:

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium and other species such as Caldariomyces fumago, are known for their powerful lignin-degrading enzymes, which have broad substrate specificity and can co-metabolically degrade a wide range of persistent organic pollutants. mdpi.com Studies on the fungal degradation of halogenated nitrophenols have demonstrated their ability to efficiently remove these compounds from contaminated environments. mdpi.com For example, Caldariomyces fumago has been shown to degrade high concentrations of both chlorinated and fluorinated nitrophenols. mdpi.com

The biotransformation of 4-fluorobiphenyl (B1198766) by the fungus Cunninghamella elegans has been reported to yield hydroxylated metabolites, indicating that hydroxylation is a key initial step in the fungal metabolism of fluorinated biphenyls. It is therefore highly probable that this compound would undergo a similar initial hydroxylation reaction by fungi.

Table 1: Examples of Microorganisms Involved in the Degradation of Related Halogenated Nitroaromatic Compounds

| Microorganism | Compound Degraded | Key Degradation Step | Reference |

| Cupriavidus sp. CNP-8 | 2,6-dibromo-4-nitrophenol | Sequential denitration and debromination | cas.cn |

| Caldariomyces fumago | 2-chloro-4-nitrophenol | Cleavage of nitrogen and halogen groups | mdpi.com |

| Caldariomyces fumago | 5-fluoro-2-nitrophenol | Degradation of the fluorinated compound | mdpi.com |

| Burkholderia sp. RKJ 800 | Chlorinated nitrophenols | Cleavage of nitrogen and halogen groups | mdpi.com |

| Rhodococcus imtechensis RKJ300 | Chlorinated nitrophenols | Degradation of chlorinated isomers | mdpi.com |

Abiotic Degradation Pathways in Environmental Matrices

In addition to microbial activity, abiotic processes can contribute to the transformation of this compound in the environment. The primary abiotic degradation pathways for aromatic compounds are photolysis (degradation by light) and hydrolysis (reaction with water).

Photodegradation:

Aromatic nitro compounds are known to be susceptible to photodegradation. The presence of the nitro group can facilitate the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent chemical reactions. While specific photolysis studies on this compound are lacking, research on other nitroaromatic compounds suggests that photodegradation in aqueous environments can proceed through various mechanisms, including the reduction of the nitro group, hydroxylation of the aromatic ring, and polymerization. The fluorine atom may also be susceptible to cleavage under photolytic conditions. The products of photodegradation would depend on the specific environmental conditions, such as the presence of photosensitizers (e.g., dissolved organic matter).

Hydrolysis:

Aromatic nitro compounds are generally considered to be resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-nitro and carbon-fluorine bonds in this compound are strong and not easily cleaved by water. Therefore, hydrolysis is expected to be a very slow and likely insignificant degradation pathway for this compound in the environment.

Environmental Monitoring and Analytical Methods for Detection

The effective monitoring of this compound in environmental matrices such as water, soil, and sediment requires sensitive and specific analytical methods. The techniques employed are generally based on those developed for other halogenated and nitroaromatic pollutants.

Sample Preparation:

The first step in the analysis of environmental samples is the extraction of the target analyte from the matrix. For water samples, solid-phase extraction (SPE) is a common technique, where the water is passed through a cartridge containing a sorbent that retains the compound of interest. For soil and sediment samples, solvent extraction techniques, such as Soxhlet extraction or pressurized liquid extraction, are typically used. Following extraction, a cleanup step is often necessary to remove interfering co-extracted substances.

Analytical Techniques:

The primary analytical techniques for the determination of compounds like this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the separation of volatile and semi-volatile organic compounds. When coupled with a mass spectrometer, it provides high sensitivity and selectivity. The sample is vaporized and separated based on its boiling point and interaction with the GC column, and the mass spectrometer then fragments the molecules and detects the resulting ions, providing a unique "fingerprint" for identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds in a liquid phase. It is particularly useful for compounds that are not sufficiently volatile for GC analysis. Various detectors can be used with HPLC, including UV-visible, fluorescence, and mass spectrometry detectors. HPLC-MS is a powerful tool for the analysis of a wide range of environmental contaminants.

While no standardized methods specifically for this compound are documented in major regulatory protocols, methods developed for polychlorinated biphenyls (PCBs) and other nitroaromatic compounds can be adapted. Patent literature indicates the use of HPLC for the analysis of reaction mixtures containing this compound, confirming the suitability of this technique. google.comgoogleapis.com

Table 2: Common Analytical Techniques for the Detection of Related Aromatic Pollutants

| Analytical Technique | Detector | Typical Application |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Analysis of volatile and semi-volatile halogenated and nitroaromatic compounds in environmental samples. |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Analysis of a wide range of aromatic pollutants, including those that are not amenable to GC. |

| High-Performance Liquid Chromatography (HPLC) | UV-Visible Detector | Quantitative analysis of known aromatic compounds that absorb UV-visible light. |

Q & A

Q. What are the established synthetic pathways for 4-Fluoro-3-nitrobiphenyl, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves nitration and fluorination of biphenyl precursors. For example, selective nitration at the 3-position of 4-fluorobiphenyl can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts. Purification via recrystallization (e.g., ethanol/water) or column chromatography is critical to isolate the nitro-fluoro derivative. Reaction optimization should monitor steric hindrance from the fluorine substituent, which may slow nitration kinetics .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :